1-Amino-2-chlorobutane hydrochloride

Description

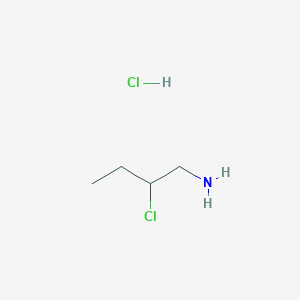

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36637-27-1 |

|---|---|

Molecular Formula |

C4H11Cl2N |

Molecular Weight |

144.04 g/mol |

IUPAC Name |

2-chlorobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H10ClN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H |

InChI Key |

BFXDHEBSFXPHSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 Chlorobutane Hydrochloride

Direct Synthesis Approaches

Direct synthetic strategies for 1-amino-2-chlorobutane hydrochloride, while less documented in readily available literature, can be conceptualized through several classic organic reactions. These methods would involve the simultaneous or sequential introduction of amino and chloro groups onto a four-carbon chain.

Precursor Synthesis and Intermediate Compounds

A more extensively documented approach to obtaining chloroalkylamines related to this compound involves the synthesis and transformation of specific precursor molecules.

Derivatization of Butene-1 and Nitriles to form N-[1-(chloromethyl)propyl]acetimidoyl chloride as related intermediates:A key intermediate, N-[1-(chloromethyl)propyl]acetimidoyl chloride, can be synthesized from the reaction of butene-1, a nitrile (such as acetonitrile), and chlorine. This reaction, detailed in patent literature, provides a pathway to various amino alcohol and chloroamine derivatives. The subsequent hydrolysis of this imidoyl chloride intermediate is a critical step. The conditions of the hydrolysis can be controlled to influence the final product distribution. While this process is primarily aimed at producing 2-amino-1-butanol, the formation of 2-amino-1-chlorobutane hydrochloride as a byproduct has been noted, indicating its viability as a synthetic route.

Reaction Parameters for the Synthesis of N-[1-(chloromethyl)propyl]acetimidoyl chloride

| Reactant | Molar Ratio | Solvent | Temperature |

| Butene-1 | 1 | Acetonitrile (B52724) (excess) | -10°C to 0°C |

| Chlorine | 1 | Acetonitrile (excess) | -10°C to 0°C |

| Acetonitrile | Excess | - | -10°C to 0°C |

Preparation of Butanol Derivatives for Halogenation (e.g., 1-butanol (B46404), 2-butanol (B46777) conversion to chloroalkanes)

The synthesis of chloroalkanes from their corresponding butanol precursors is a fundamental step that informs the potential pathways for creating chloro-substituted butane (B89635) amines. The conversion of 1-butanol and 2-butanol into 1-chlorobutane (B31608) and 2-chlorobutane, respectively, can be achieved through several established halogenation methods. These methods typically involve the substitution of the hydroxyl (-OH) group with a chlorine atom.

Common reagents and methods include:

Reaction with Concentrated Hydrochloric Acid: Primary alcohols like 1-butanol can be converted to 1-chlorobutane by reaction with concentrated hydrochloric acid, often in the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂). ck12.orgscribd.com The ZnCl₂ acts as a Lewis acid, coordinating with the hydroxyl group to make it a better leaving group. ck12.org Tertiary alcohols are reactive enough to react with concentrated HCl at room temperature, while primary and secondary alcohols require heat and a catalyst. ck12.org

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. ck12.orgguidechem.com This method, often called the Darzens process, is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification. ck12.org

Reaction with Phosphorus Halides: Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also used to prepare alkyl chlorides from alcohols. ck12.orgguidechem.comphysicsandmathstutor.com For instance, the reaction of an alcohol with PCl₅ yields the corresponding chloroalkane, phosphorus oxychloride (POCl₃), and HCl. ck12.orgphysicsandmathstutor.com

A comparison of these halogenating agents for the conversion of butanol is presented below.

| Reagent | By-products | Advantages | Disadvantages |

| Conc. HCl / ZnCl₂ | Water | Economical and environmentally friendly. guidechem.com | Requires catalyst for primary/secondary alcohols; may not be suitable for complex molecules. |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous by-products simplify purification, leading to a pure product. ck12.org | Reagent is moisture-sensitive and corrosive. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective for various alcohols. | Produces corrosive by-products that can complicate purification. |

Synthesis of Related Chloroamine Hydrochlorides (e.g., Bis(2-chloroethyl)amine hydrochloride)

The synthesis of related chloroamine hydrochlorides, such as Bis(2-chloroethyl)amine hydrochloride (also known as Nor-nitrogen mustard), provides a model for the chlorination of an amino alcohol structure. This compound is a key intermediate in the synthesis of various chemotherapeutic agents. scimplify.com

A primary and well-established method for its synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride. chemicalbook.com The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (B1671644) or chloroform. Thionyl chloride is added dropwise to a solution of diethanolamine. An initial solid suspension forms and then dissolves upon warming. chemicalbook.com During reflux, the final crystalline product precipitates out of the solution. chemicalbook.com The reaction is quenched with methanol (B129727), and the solvent is removed under vacuum to yield the white crystalline hydrochloride salt. chemicalbook.com This process is known for its efficiency, with some procedures reporting a quantitative yield. chemicalbook.com

Table of Reaction Parameters for Bis(2-chloroethyl)amine hydrochloride Synthesis

| Parameter | Details |

| Starting Material | Diethanolamine |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Solvent | 1,2-Dichloroethane |

| Reaction Steps | 1. Add thionyl chloride to diethanolamine solution. 2. Warm to 50°C to dissolve suspension. 3. Reflux for 3 hours. 4. Quench with methanol. 5. Remove solvents under vacuum. |

| Yield | Quantitative chemicalbook.com |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is critical for ensuring high efficiency, purity, and stereochemical integrity. This involves a multi-faceted approach focusing on yield, stereocontrol, and by-product suppression.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in synthetic optimization. Several strategies can be employed:

Catalyst Selection: The use of appropriate catalysts can significantly accelerate reaction rates and improve yields. For the conversion of alcohols to chlorides, catalysts like zinc chloride are effective. chemicalbook.com In other related syntheses, N-n-butylpyridinium chloride has been used as a catalyst. guidechem.com

Control of Reaction Conditions: Systematically adjusting parameters such as temperature, pressure, and reaction time can have a profound impact on yield. For example, a patented process for 1-chlorobutane synthesis involves heating the reactor to 180°C under a pressure of 18-19 bar. guidechem.com In another high-yield synthesis, the temperature was maintained at 115°C while continuously feeding reactants over two hours, resulting in a molar yield of 96.9%. chemicalbook.com

Stoichiometry and Reagent Addition: Carefully controlling the molar ratios of reactants can ensure the limiting reagent is fully consumed. The method of addition is also important; for instance, the dropwise addition of a reactive chlorinating agent like thionyl chloride helps to control the reaction exotherm and prevent side reactions.

Stereochemical Control in Synthesis

The 1-Amino-2-chlorobutane molecule contains a chiral center at the second carbon atom. Therefore, controlling the stereochemistry is essential, particularly for pharmaceutical applications where only one enantiomer may be active. Key strategies include:

Chiral Resolution: This classic method involves separating a racemic mixture into its constituent enantiomers. One common technique is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid, such as L-tartaric acid. google.com The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. A similar strategy using (S)-2-phenylpropionic acid has been effective for resolving cis-1-amino-2-indanol. nih.gov

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. This can be achieved using chiral catalysts or auxiliaries that guide the reaction to form one enantiomer preferentially over the other. Oxazaborolidine catalysts derived from chiral 1-amino-2-alcohols have proven effective in the enantioselective reduction of carbonyl compounds, a principle that can be adapted to related syntheses. nih.gov

By-product Formation and Suppression Techniques

Unwanted side reactions can reduce the yield and complicate the purification of the final product. Identifying potential by-products and developing methods to suppress their formation is crucial. In syntheses related to 1-Amino-2-chlorobutane, several by-products can arise.

A patent for the synthesis of dl-2-amino-1-butanol hydrochloride from butene-1 and acetonitrile highlights relevant challenges. google.com In this process, the formation of 1,2-dichlorobutane (B1580518) is a notable side reaction. google.com Furthermore, if reaction conditions are not carefully controlled during hydrolysis, a portion of an intermediate can convert to the isomeric 2-amino-1-chlorobutane hydrochloride. google.com

Techniques to suppress these by-products include:

Sequential Reagent Addition: The order and timing of reagent addition can be critical. In the aforementioned patent, it was found that the formation of the unwanted 2-amino-1-chlorobutane hydrochloride by-product could be completely suppressed by adding water and methanol sequentially during the hydrolysis step, rather than simultaneously. google.com

Scalability Considerations in Laboratory and Pilot Studies

Transitioning a synthetic route from a small-scale laboratory setup to a larger pilot plant or industrial scale introduces significant challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key considerations for scalability include:

Heat Management: Reactions that are easily controlled in small flasks can become dangerously exothermic on a larger scale. Pilot plant reactors must have sophisticated cooling systems to manage the heat generated and maintain a stable reaction temperature.

Mass Transfer and Mixing: Ensuring that reactants are mixed efficiently is more difficult in large vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased by-product formation and reduced yields.

Purification Methods: Techniques that are practical in the lab, such as column chromatography, are often prohibitively expensive and difficult to implement on a large scale. nih.gov Scalable purification methods like crystallization, distillation, and liquid-liquid extraction are preferred. The development of a synthesis that yields a product pure enough to be isolated by simple crystallization is a significant advantage for scale-up. nih.gov

Process Automation and Control: Large-scale production often relies on automated systems for reagent addition, temperature control, and monitoring. Continuous flow reactors, as described in one synthesis of 1-chlorobutane, represent a modern approach to improving control and scalability over traditional batch processing. guidechem.com

Safety and Handling: Handling large quantities of corrosive or toxic reagents like thionyl chloride requires specialized equipment and stringent safety protocols to protect workers and the environment.

An alternative, scalable route for (1-cyclopropyl)cyclopropylamine hydrochloride was developed specifically because the original patented procedure gave poor yields and required chromatographic purification, making it unsuitable for producing 10-50 g quantities. nih.gov The new method was reproducible on a 50 g scale and larger, demonstrating its superiority for larger-scale demands. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 Amino 2 Chlorobutane Hydrochloride

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Nucleophilic substitution in 1-amino-2-chlorobutane involves the replacement of the chlorine atom by a nucleophile. As a secondary alkyl halide, it can theoretically proceed through both S(_N)1 (unimolecular) and S(_N)2 (bimolecular) mechanisms. However, the presence of the amino group introduces a critical mechanistic feature known as neighboring group participation (NGP).

The amino group at the C1 position plays a pivotal role in the substitution reactivity at the C2 center. When deprotonated, the nitrogen atom's lone pair of electrons can act as an internal nucleophile. This leads to a process called anchimeric assistance, where the amino group attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion in an intramolecular S(_N)2 reaction. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This results in the formation of a highly reactive, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. rsc.orgresearchgate.netmdpi.com

This intramolecular cyclization is often faster than a direct intermolecular attack by an external nucleophile, leading to a significant rate enhancement compared to a similar secondary alkyl halide lacking the amino group. wikipedia.org The subsequent step involves the ring-opening of the strained aziridinium ion by an external nucleophile. rsc.orgnih.gov This two-step process (intramolecular cyclization followed by intermolecular ring-opening) is a hallmark of neighboring group participation. researchgate.netdalalinstitute.com

In its hydrochloride salt form, the amino group is protonated ((-NH_3^+)). This prevents it from acting as a nucleophile and, due to its electron-withdrawing inductive effect, deactivates the molecule towards a standard S(_N)2 reaction. However, under neutral or basic conditions, an equilibrium exists that provides a sufficient concentration of the free amine to allow for neighboring group participation.

The chlorine atom is located on a secondary carbon (C2), which is sterically more hindered than a primary carbon but can form a more stable carbocation. This positioning makes both S(_N)1 and S(_N)2 pathways plausible.

S(_N)2 Pathway: A strong nucleophile could directly attack the C2 carbon, displacing the chloride in a single concerted step. This is a standard bimolecular mechanism.

S(_N)1 Pathway: In a polar, protic solvent with a weak nucleophile, the chlorine could depart first, forming a secondary carbocation. This intermediate would then be attacked by the nucleophile.

Neighboring Group Participation (NGP): As discussed, the NGP pathway via an aziridinium ion intermediate is often the dominant mechanism for β-amino halides. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com The external nucleophile then attacks one of the two carbons of the aziridinium ring, leading to the final product.

The competition between these pathways is summarized in the table below.

| Reaction Pathway | Mechanism Details | Key Intermediate | Favored By |

|---|---|---|---|

| SN2 | Bimolecular, single concerted step | Pentavalent Transition State | Strong, non-bulky nucleophiles; aprotic solvents |

| SN1 | Unimolecular, two-step reaction | Planar Carbocation | Weak nucleophiles; polar protic solvents |

| NGP | Two-step SN2-like process | Cyclic Aziridinium Ion | Deprotonated amino group; conditions favoring intramolecular reaction |

The stereochemistry at the C2 chiral center is a powerful diagnostic tool for determining the operative mechanism.

S(_N)2 Mechanism: A direct S(_N)2 attack occurs via a "backside" approach, leading to a complete inversion of the stereochemical configuration at the C2 carbon. oregonstate.edulibretexts.org

S(_N)1 Mechanism: The S(_N)1 pathway proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face with roughly equal probability. This results in racemization , producing a nearly 1:1 mixture of retention and inversion products. oregonstate.edumasterorganicchemistry.com

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, 1-amino-2-chlorobutane can undergo elimination reactions to form an alkene by removing a hydrogen atom and the chlorine atom from adjacent carbons. These reactions compete with nucleophilic substitution and can proceed via E1 (unimolecular) or E2 (bimolecular) pathways. libretexts.orgmasterorganicchemistry.com

Elimination of hydrogen chloride from 1-amino-2-chlorobutane can result in two possible constitutional isomers, depending on whether a proton is removed from C1 or C3.

Proton removal from C3: This leads to the formation of 1-aminobut-2-ene .

Proton removal from C1: This leads to the formation of 2-aminobut-1-ene .

The specific alkene isomer that is formed is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: This refers to which constitutional isomer is the major product.

Zaitsev's Rule: In many E2 reactions using a small, strong base, the major product is the more substituted (and thus more thermodynamically stable) alkene. chemistrysteps.commasterorganicchemistry.com For this molecule, the Zaitsev product would be 1-aminobut-2-ene.

Hofmann's Rule: Eliminations involving bulky leaving groups, such as the quaternary ammonium (B1175870) salts formed from amines, tend to favor the formation of the less substituted alkene. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This is known as the Hofmann elimination. The preference is due to the steric hindrance of the bulky leaving group, which makes it easier for the base to access the sterically less hindered protons. chemistrysteps.comchemistnotes.com If 1-amino-2-chlorobutane were to undergo elimination with a bulky base (like potassium tert-butoxide), or if the amine were first converted to a quaternary ammonium salt, the major product would be the Hofmann product, 2-aminobut-1-ene. libretexts.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

E2 Pathway: The E2 reaction is stereospecific and requires a specific geometry where the proton being removed and the leaving group (chlorine) are in an anti-periplanar conformation (180° dihedral angle). chemistrysteps.comchemistrysteps.comkhanacademy.org Therefore, the stereochemistry of the starting 1-amino-2-chlorobutane will directly determine whether the E or Z isomer of 1-aminobut-2-ene is formed. libretexts.orgyoutube.com

E1 Pathway: The E1 reaction proceeds through a carbocation intermediate and is stereoselective, generally favoring the formation of the more stable E (trans) alkene, where the larger substituents are on opposite sides of the double bond. chemistrysteps.com

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Unimolecular, via carbocation | Bimolecular, concerted step |

| Base Requirement | Weak base sufficient | Strong base required |

| Regioselectivity | Zaitsev product (more substituted alkene) favored | Zaitsev (small base) or Hofmann (bulky base/leaving group) |

| Stereoselectivity | Favors more stable E-alkene | Stereospecific (depends on anti-periplanar arrangement) |

Rearrangement Reactions

A key feature of the reactivity of 2-chloroalkylamines is their propensity to undergo rearrangement reactions, primarily through neighboring group participation (NGP) of the amino group. In the case of 1-Amino-2-chlorobutane, the free base form is expected to cyclize intramolecularly to form a transient, highly reactive three-membered ring known as an aziridinium ion. wikipedia.orgresearchgate.netnih.gov This process involves the nucleophilic attack of the nitrogen's lone pair on the carbon atom bearing the chlorine, displacing the chloride ion.

The formation of the aziridinium intermediate is a classic example of anchimeric assistance, where the intramolecular reaction is significantly faster than the corresponding intermolecular substitution. thieme-connect.comwiley.com This intermediate can then be attacked by a nucleophile. The regioselectivity of the ring-opening is influenced by steric and electronic factors. For an unsymmetrically substituted aziridinium ion like the one derived from 1-Amino-2-chlorobutane, nucleophilic attack can occur at either of the two ring carbons, potentially leading to a mixture of products. wikipedia.orgrsc.org The stability of the aziridinium ion itself can be limited, and in some cases, dimerization to form piperazinium salts can occur. nih.govacs.org

Acid-Base Chemistry and Protonation/Deprotonation Equilibria

As a hydrochloride salt, 1-Amino-2-chlorobutane exists in its protonated form in the solid state and in acidic to neutral aqueous solutions. The acidity of the ammonium group (and conversely, the basicity of the free amine) is a crucial parameter governing its chemical behavior. The basicity of aliphatic amines is influenced by the inductive effects of the alkyl groups. quora.comquora.comchemistryguru.com.sgsavemyexams.comdoubtnut.com The ethyl group attached to the carbon backbone of 1-Amino-2-chlorobutane is an electron-donating group, which would be expected to increase the electron density on the nitrogen and thus increase its basicity compared to ammonia (B1221849).

However, the presence of the electronegative chlorine atom at the adjacent carbon (the β-position) exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, 1-Amino-2-chlorobutane is expected to be a weaker base than its non-chlorinated analog, 1-aminobutane. The pKa of the conjugate acid of 1-Amino-2-chlorobutane would therefore be lower than that of butylammonium (B8472290) ion. Computational studies on substituted amines have shown that functional groups can be used to tune reaction energies and basicity. nih.gov

The protonation/deprotonation equilibrium is critical, as the free amine is the reactive species in many reactions, including the rearrangement to the aziridinium ion. The position of this equilibrium, and thus the concentration of the more reactive free base, can be controlled by adjusting the pH of the solution.

Metal-Catalyzed Reactions

The carbon-chlorine bond in 1-Amino-2-chlorobutane hydrochloride presents an opportunity for participation in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.comsemanticscholar.orgberkeley.edusemanticscholar.orgpolyu.edu.hk

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an alkyl or aryl halide with an alkene. wikipedia.orgnih.gov While traditionally focused on aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides, including chlorides. thieme-connect.comresearchgate.netnih.gov 1-Amino-2-chlorobutane could potentially serve as the alkyl halide partner in a Heck-type reaction, coupling with an alkene to form a new C-C bond at the C2 position of the butane (B89635) chain. The mechanism would likely involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst. nih.gov

Suzuki Reaction : The Suzuki reaction couples an organoboron compound with an organohalide, again catalyzed by palladium. harvard.eduwikipedia.org There have been successful reports of Suzuki couplings with unactivated secondary alkyl chlorides under mild conditions. nih.govcaltech.eduorganic-chemistry.org This suggests that this compound could be a viable substrate for coupling with various organoboron reagents, offering a route to substituted butanamines.

Negishi and Ullmann Analogies : Similarly, analogies to other cross-coupling reactions like the Negishi (using organozinc reagents) and Ullmann (copper-catalyzed) couplings could be envisioned, although the reactivity of secondary alkyl chlorides in these systems can be more variable.

A summary of potential cross-coupling partners for 1-Amino-2-chlorobutane is presented below:

| Reaction Name | Coupling Partner | Potential Product Type |

| Heck | Alkene (e.g., Styrene) | Substituted Butanamine with a new C-C bond at C2 |

| Suzuki | Organoboron compound (e.g., Phenylboronic acid) | 2-Phenylbutanamine derivative |

| Negishi | Organozinc reagent | Alkylated or arylated butanamine derivative |

Beyond C-C bond formation, palladium catalysts are extensively used for C-N bond formation (Buchwald-Hartwig amination). wiley.comberkeley.edusemanticscholar.orgpolyu.edu.hk While this reaction typically involves the coupling of an aryl halide with an amine, the presence of both an amine and an alkyl chloride in this compound opens up possibilities for intramolecular or intermolecular palladium-catalyzed processes. For instance, intermolecular self-coupling or reaction with other amines could potentially be catalyzed by palladium complexes, although this would compete with the uncatalyzed formation of the aziridinium ion. The choice of ligand on the palladium center is often crucial for achieving high activity and selectivity in these transformations. wiley.com

Redox Reactions and Stability Studies

The redox chemistry of this compound involves both the amino group and the chloroalkane moiety.

Oxidation : Aliphatic amines can undergo electrochemical oxidation, typically initiated by the loss of an electron from the nitrogen atom to form a radical cation. sedimentaryores.net The stability of this radical cation and the subsequent reaction pathways depend on the structure of the amine. For primary amines like 1-Amino-2-chlorobutane, the oxidation potential would be influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom would likely make the amine more difficult to oxidize compared to an unsubstituted alkylamine.

Reduction/Dehalogenation : The carbon-chlorine bond can be cleaved under reductive conditions. This can occur electrochemically or through chemical reducing agents. Reductive dehalogenation would yield 1-aminobutane.

Stability : As a hydrochloride salt, the compound is expected to be relatively stable in the solid state. In aqueous solution, the stability will be pH-dependent. nih.govnih.gov In basic solutions, the formation of the free amine can lead to rearrangement and potential degradation via the aziridinium ion intermediate. researchgate.net The C-Cl bond can also be susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile, to form 1-amino-2-butanol. The rate of this hydrolysis would be influenced by temperature and pH. Studies on other haloamines have shown that they can participate in redox reactions, and their stability is a key factor in their environmental and biological activity. nih.govacs.orgacs.orgnih.gov

Kinetic and Isotope Effect Studies

Detailed mechanistic understanding of reactions involving this compound would benefit from kinetic and isotope effect studies.

Kinetic Studies : The rate of reactions such as the intramolecular cyclization to the aziridinium ion or nucleophilic substitution at the C-Cl bond can be measured under various conditions (temperature, solvent, pH) to determine activation parameters and reaction orders. For example, kinetic studies on the release of halide ions from other primary haloalkylamines have shown that the reaction rate is dependent on the concentration of hydroxide (B78521) ions in basic solutions. researchgate.net Such studies would quantify the influence of the amino group on the reactivity of the C-Cl bond.

Chlorine Kinetic Isotope Effects (KIEs) : The chlorine kinetic isotope effect (35k/37k) is a powerful tool for elucidating the transition state structure of reactions involving the breaking of a C-Cl bond. researchgate.net A significant primary chlorine KIE is indicative of C-Cl bond cleavage in the rate-determining step of the reaction. The magnitude of the KIE can provide detailed information about the degree of bond breaking in the transition state. For a reaction proceeding through an aziridinium ion, the KIE for the initial cyclization step would be of great interest. Modeling of chlorine KIEs can further refine the understanding of the reaction mechanism. researchgate.net Hydrogen isotope effects (e.g., deuterium (B1214612) KIEs) could also be employed to probe the involvement of C-H bond cleavage in potential elimination side reactions. osti.govprinceton.edurutgers.edu

Dehydrochlorination Mechanisms (e.g., as studied for 1-chlorobutane)

Dehydrochlorination is an elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbons, typically resulting in the formation of an alkene. The study of this reaction in simpler alkyl halides, such as 1-chlorobutane (B31608), provides a foundational understanding of the potential reactive pathways for more complex molecules like this compound. The two primary mechanisms for this transformation are the bimolecular elimination (E2) and the unimolecular elimination (E1). pharmaguideline.comchemicalnote.com

The dominant pathway is determined by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. pharmaguideline.comlibretexts.org

E2 Mechanism: The E2 reaction is a single-step, or concerted, process where a base abstracts a proton (β-hydrogen) from a carbon adjacent to the one bearing the leaving group (the α-carbon). chemicalnote.com Simultaneously, the electrons from the C-H bond shift to form a pi bond between the α and β carbons, and the leaving group (chloride ion) departs. pharmaguideline.com The rate of this reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. pharmaguideline.comyoutube.com For a primary alkyl halide like 1-chlorobutane, the E2 mechanism is strongly favored because the alternative E1 pathway would require the formation of a highly unstable primary carbocation. libretexts.org Strong bases, such as potassium hydroxide (KOH), are typically employed to facilitate E2 reactions. wikipedia.org

E1 Mechanism: The E1 reaction is a two-step process. pharmaguideline.com The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. chemicalnote.com In the second step, a weak base abstracts a proton from an adjacent carbon, leading to the formation of the double bond. pharmaguideline.com The rate of the E1 reaction depends only on the concentration of the substrate (unimolecular) and is favored by polar protic solvents that can stabilize the carbocation intermediate. pharmaguideline.com This mechanism is generally not observed for primary alkyl halides like 1-chlorobutane due to the high energy of the primary carbocation that would need to form. libretexts.org

The following table provides a comparative overview of the E1 and E2 mechanisms.

Detailed Research Findings for 1-Chlorobutane

Kinetic studies provide quantitative insight into reaction mechanisms. Research on the catalytic dehydrochlorination of 1-chlorobutane over nanocrystalline magnesium oxide (MgO) has determined the activation energy for the reaction. The study found that the activation energy changes with temperature, suggesting a complex interaction with the catalyst surface. researchgate.net

Data sourced from research on dehydrochlorination over partially chlorinated MgO catalysts. researchgate.net

Mechanistic Implications for this compound

Extrapolating from the 1-chlorobutane model, the dehydrochlorination of this compound would involve the removal of the chlorine atom from C2 and a proton from either C1 or C3. The structure of this molecule introduces significant electronic effects that would strongly influence the reaction mechanism.

The substrate is a secondary (2°) alkyl chloride, for which both E1 and E2 mechanisms are theoretically possible. However, the presence of the protonated amino group (-NH₃⁺) at the C1 position is critical. The ammonium group is powerfully electron-withdrawing through a strong negative inductive effect (-I). stackexchange.comquora.comwikipedia.org This effect has two major consequences:

Destabilization of the Carbocation: The strong -I effect of the adjacent -NH₃⁺ group would severely destabilize the formation of a positive charge at C2. This makes the formation of a carbocation intermediate, which is required for the E1 pathway, highly unfavorable. Therefore, the E1 mechanism is expected to be strongly disfavored.

Increased Acidity of β-Hydrogens: The electron-withdrawing nature of the ammonium group increases the acidity of the protons on the adjacent carbons. rsc.org This effect is most pronounced on the C1-hydrogens. This increased acidity makes these protons more susceptible to abstraction by a base, thereby facilitating the E2 mechanism.

Given these electronic factors, the dehydrochlorination of this compound is predicted to proceed almost exclusively through an E2 mechanism. The reaction would likely require a strong base to both deprotonate the ammonium group and abstract the β-hydrogen in the elimination step. The increased acidity of the C1 protons might lead to a preference for the formation of 1-amino-but-1-ene over 1-amino-but-2-ene, a regioselectivity that can be influenced by the steric bulk of the base employed.

Theoretical and Computational Chemistry of 1 Amino 2 Chlorobutane Hydrochloride

Quantum Mechanical Studies (e.g., DFT theory levels)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the electronic level. For a molecule like 1-amino-2-chlorobutane hydrochloride, DFT methods can elucidate its electronic structure, predict its reactivity, and model potential reaction pathways.

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical behavior. In its protonated form, the amino group exists as an ammonium (B1175870) cation (-NH3+), which significantly influences the electron distribution across the molecule.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would further quantify the charge distribution and orbital interactions. It would likely show a significant delocalization of electron density from the C-H and C-C sigma bonds into the antibonding orbital of the C-Cl bond (σ*C-Cl), a phenomenon known as hyperconjugation. This interaction can influence the C-Cl bond length and strength.

Illustrative Table of Calculated Electronic Properties:

| Property | Predicted Value | Significance |

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| Mulliken Atomic Charges | C2: positive, Cl: negative, N: positive | Highlights the electrophilic nature of C2 and the effect of protonation on the nitrogen atom. |

| HOMO-LUMO Gap | Moderate | Provides an indication of the molecule's kinetic stability and reactivity towards chemical reactions. |

Note: The values in this table are illustrative and based on general principles of organic molecules with similar functional groups.

Reaction Pathway Calculations and Transition State Modeling

Computational modeling is instrumental in mapping out potential reaction pathways for this compound, such as nucleophilic substitution and elimination reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed.

Nucleophilic Substitution: The C2 carbon, being bonded to a chlorine atom, is a primary site for nucleophilic attack. A common reaction would be the substitution of the chloride ion by a nucleophile. Transition state modeling for an SN2-type reaction would likely show the nucleophile approaching the C2 carbon from the side opposite to the C-Cl bond, leading to an inversion of stereochemistry at this center. The energy barrier for this process could be calculated to predict the reaction rate.

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination to form an alkene. The regioselectivity of this reaction (i.e., which proton is removed) can be investigated by modeling the transition states for the different possible elimination pathways (e.g., E2 mechanism). The relative energies of these transition states would indicate the preferred product.

Illustrative Table of Calculated Activation Energies for Plausible Reactions:

| Reaction Type | Plausible Mechanism | Calculated Activation Energy (kJ/mol) | Implication |

| Nucleophilic Substitution at C2 | SN2 | 80 - 120 | Feasible under appropriate nucleophilic conditions. |

| Elimination | E2 | 100 - 150 | Competes with substitution, especially with strong, sterically hindered bases. |

Note: These activation energies are hypothetical and serve to illustrate the application of computational chemistry in predicting reaction feasibility.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in solution. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, solvation effects, and intermolecular interactions over time.

For this compound, an MD simulation in an aqueous environment would be particularly insightful. It would show how water molecules arrange themselves around the charged ammonium group and the polar C-Cl bond. The simulation could reveal the formation and breaking of hydrogen bonds between the ammonium group and water molecules, which would be crucial for understanding its solubility and transport properties.

The choice of force field is critical for the accuracy of MD simulations. A force field like AMBER or CHARMM, which is parameterized for biomolecules and organic compounds, would be suitable. The simulations would typically be run for nanoseconds to microseconds to capture relevant molecular motions. Analysis of the simulation trajectories could provide information on radial distribution functions of water around the solute, diffusion coefficients, and conformational dynamics.

Conformational Analysis and Stereochemistry

This compound has two stereocenters (C1 and C2), meaning it can exist as four possible stereoisomers (diastereomers and enantiomers). The relative stability of different conformations (rotamers) around the C1-C2 and C2-C3 bonds is a key aspect of its chemistry.

Conformational analysis can be performed using quantum mechanical methods by systematically rotating the dihedral angles and calculating the energy of each resulting conformation. For the C2-C3 bond, rotation will lead to staggered (gauche and anti) and eclipsed conformations, similar to butane (B89635). The relative energies of these conformers will be influenced by steric hindrance between the substituents (the ethyl group, the chlorine atom, and the aminomethyl group) and by electronic interactions.

For the C1-C2 bond, the analysis is more complex due to the presence of the charged amino group and the chlorine atom. Intramolecular hydrogen bonding between the ammonium group and the chlorine atom is a possibility in certain conformations, which could significantly stabilize them. The "gauche effect," which describes the tendency of molecules with adjacent electronegative substituents to adopt a gauche conformation, may also play a role.

Illustrative Table of Relative Conformational Energies around the C2-C3 Bond:

| Conformation | Dihedral Angle (CH3-C3-C2-Cl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.8 - 1.2 |

| Eclipsed | 0° | 4.0 - 5.0 |

Note: These values are based on typical energy differences for substituted butanes and are for illustrative purposes.

Structure-Reactivity Correlations (e.g., Stereoelectronic Effects)

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of molecules. In this compound, several stereoelectronic effects are likely to be at play.

One of the most significant is the anti-periplanar arrangement required for E2 elimination reactions. For the elimination to occur, a proton on C3 and the chlorine atom on C2 must be in an anti-periplanar conformation. This geometric constraint means that only certain conformations of the molecule will be reactive in an E2 pathway.

Hyperconjugation, as mentioned earlier, is another important stereoelectronic effect. The donation of electron density from adjacent C-H or C-C σ-bonds into the σ* orbital of the C-Cl bond can weaken the C-Cl bond, making it a better leaving group in nucleophilic substitution reactions. The efficiency of this hyperconjugation is highly dependent on the dihedral angle between the interacting orbitals. Computational analysis can quantify the extent of these orbital interactions and correlate them with the observed or predicted reactivity. For instance, conformations with better orbital overlap for hyperconjugation would be expected to have a longer C-Cl bond and be more susceptible to substitution.

Analytical Methodologies for the Characterization and Quantification of 1 Amino 2 Chlorobutane Hydrochloride

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1-Amino-2-chlorobutane hydrochloride. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification or impurity profiling.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For a polar and potentially non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, derivatization is a common prerequisite to increase its volatility and thermal stability. This process involves chemically modifying the amino group to make the molecule more amenable to GC analysis. researchgate.netnih.gov

One prevalent derivatization method for amino compounds is the use of chloroformates, such as propyl chloroformate. researchgate.netnih.gov This reaction, carried out directly in aqueous samples, converts the primary amine into a less polar and more volatile carbamate, which can then be readily analyzed. The derivatized analyte is typically injected into a GC system equipped with a capillary column, such as one coated with a bonded porous polymer, for separation. researchgate.net

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification. researchgate.net The mass spectrometer fragments the derivatized analyte, producing a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification. researchgate.net For instance, headspace GC-MS has been successfully used for the determination of related compounds like 1-chlorobutane (B31608) in complex matrices, demonstrating the technique's robustness for analyzing chlorinated butanes. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Derivatization Reagent | Propyl chloroformate | Increases volatility and thermal stability of the amine. |

| Column | Capillary column (e.g., porous polymer coated) | Separates the analyte from other components in the sample. |

| Injection Mode | Headspace or direct liquid injection | Introduces the sample into the GC system. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification. |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | Enhances sensitivity for quantification or provides full spectral data for identification. |

| Incubation Temperature | 90°C (for headspace) | Facilitates the transfer of volatile analytes into the headspace for injection. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. lichrom.com The technique separates components in a liquid mobile phase using a solid stationary phase packed into a column. sigmaaldrich.comsigmaaldrich.com

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column or post-column derivatization is often employed. Reagents that react with the primary amino group to form a highly UV-absorbent or fluorescent derivative are used. This significantly enhances detection limits and selectivity.

Reversed-phase HPLC is a common mode used for such analyses. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with pH modifiers or buffers to ensure consistent ionization of the analyte. nih.gov The use of high-purity, HPLC-grade solvents, like 1-chlorobutane itself in some applications, is critical to ensure reproducible separations and low baseline noise. lichrom.comfishersci.carcilabscan.com

Table 2: Typical HPLC Conditions for Amino Compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase | Suitable for separating polar analytes. |

| Stationary Phase | C18 or C8 silica | Provides a non-polar surface for interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| Detector | UV-Vis or Fluorescence (with derivatization) | Provides sensitive and selective detection. |

| Derivatization | Pre- or post-column with amine-reactive reagents | Enhances detectability of the analyte. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, offering high efficiency and speed. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net Due to its low viscosity and high diffusivity, supercritical CO2 allows for faster separations compared to HPLC.

For the analysis of highly polar compounds like amino acid hydrochlorides, a polar co-solvent (modifier), such as methanol, is typically added to the CO2 mobile phase to increase its solvating power. researchgate.net Additives like formic acid or ammonium (B1175870) acetate (B1210297) may also be included to improve peak shape and resolution. researchgate.net SFC is particularly advantageous for chiral separations, which would be necessary to distinguish between the stereoisomers of this compound. Chiral stationary phases (CSPs) are used to achieve this separation. The technique is valued for being a "greener" alternative to HPLC due to the reduced use of organic solvents. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. Its advantages include extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. scispace.com

For the analysis of this compound, which exists as a cation in solution, CE is an ideal technique. As with HPLC, derivatization is often necessary for sensitive detection. A common approach involves pre-capillary derivatization of the amino group with a reagent like 1,2-naphthoquinone-4-sulfonate (NQS), which imparts a charge and a strong chromophore to the analyte, allowing for sensitive spectrophotometric detection. scispace.comresearchgate.net The separation is typically performed in a fused-silica capillary using a background electrolyte solution, such as a sodium tetraborate (B1243019) buffer, which controls the pH and conductivity. scispace.comresearchgate.net

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would show distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment, particularly the proximity to electronegative atoms like chlorine and the protonated amino group (-NH3+). The signal for the proton on the carbon bearing the chlorine (C2-H) would be expected to appear significantly downfield. Splitting patterns (multiplicity), governed by the n+1 rule, would reveal the number of adjacent protons, helping to piece together the structure. docbrown.infodocbrown.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton. For this compound, four distinct signals would be expected, corresponding to the four unique carbon atoms in the butane (B89635) chain. docbrown.infodocbrown.info The chemical shifts are highly dependent on the substituents. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the amino group (C1) would be the most deshielded and appear furthest downfield in the spectrum. docbrown.infochemicalbook.com

Table 3: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H-NMR | Predicted ¹³C-NMR |

|---|---|---|

| CH₃- (C4) | Upfield triplet | Most upfield signal |

| -CH₂- (C3) | Midefield multiplet | Midefield signal |

| -CHCl- (C2) | Downfield multiplet | Most downfield signal (deshielded by Cl) |

| -CH₂NH₃⁺ (C1) | Downfield multiplet | Downfield signal (deshielded by -NH₃⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine salt and alkyl halide moieties. The protonation of the amino group to form an ammonium salt (R-NH3+) significantly alters its characteristic vibrations compared to a free primary amine.

Key expected vibrational frequencies include:

N-H Stretching: The -NH3+ group will exhibit broad and strong absorptions in the region of 3000-2800 cm⁻¹. These bands are often complex and may overlap with C-H stretching vibrations.

C-H Stretching: Absorptions due to the stretching of the C-H bonds in the butyl chain are expected in the 2960-2850 cm⁻¹ range.

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH3+ group typically appear around 1600-1500 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2800 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 | Medium to Strong |

| Alkyl Halide (C-Cl) | C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to the fragmentation of the parent molecule.

The mass spectrum would be characterized by:

Molecular Ion Peak: A peak corresponding to the molecular ion [C₄H₁₀ClN]⁺. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), this peak will appear as a pair of signals (M⁺ and M+2) at m/z 107 and 109, respectively. docbrown.infodocbrown.info However, for some alkyl halides, the molecular ion peak can be weak or absent due to rapid fragmentation. docbrown.info

Key Fragmentation Pathways:

Loss of HCl (m/z 36 or 38) from the molecular ion, leading to a fragment at m/z 71, corresponding to an isomer of butene. docbrown.info

Cleavage of the C-Cl bond, resulting in a butyl cation fragment [C₄H₉]⁺ at m/z 57. docbrown.infochegg.com

Alpha-cleavage adjacent to the nitrogen atom, which is a common fragmentation for amines, could lead to the formation of a [CH₂=NH₂]⁺ ion at m/z 30.

Cleavage of C-C bonds in the butane chain. For example, loss of an ethyl radical ([C₂H₅]•) from the molecular ion would yield chlorine-containing fragments at m/z 78 and 80. docbrown.info

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for 1-Amino-2-chlorobutane

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 107/109 | [C₄H₁₀ClN]⁺ | Molecular Ion (M⁺/M+2), showing the 3:1 chlorine isotope pattern. |

| 78/80 | [C₂H₅ClN]⁺ | Loss of an ethyl radical ([C₂H₅]•). |

| 71 | [C₄H₉]⁺ | Loss of HCl. |

| 57 | [C₄H₉]⁺ | Loss of the chlorine atom and the amino group, or cleavage of the C-Cl bond from a rearranged ion. |

| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage, characteristic of primary amines. |

Advanced Analytical Techniques

X-ray Crystallography for Structural Elucidation

This technique would provide exact data on:

Bond Lengths and Angles: Confirming the geometry of the butyl chain and the precise lengths of the C-C, C-N, and C-Cl bonds.

Conformation: Elucidating the preferred spatial arrangement (conformation) of the molecule in the solid state.

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice. A key feature would be the extensive hydrogen bonding network between the ammonium (-NH₃⁺) group of one molecule and the chloride anions (Cl⁻) of neighboring units, which stabilizes the crystal structure. researchgate.net

Table 3: Typical Crystallographic Parameters Expected for an Aminobutane Hydrochloride Salt

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Likely Orthorhombic or Monoclinic. researchgate.net |

| Space Group | Describes the symmetry elements of the unit cell. | Dependent on chirality (e.g., P2₁2₁2₁ for an enantiomerically pure sample). researchgate.net |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | Specific to the compound's packing. |

| Hydrogen Bonding | Intermolecular forces stabilizing the crystal. | Strong N-H···Cl hydrogen bonds are expected. researchgate.net |

Isotope Analysis (e.g., for kinetic isotope effect studies)

Isotope analysis, particularly the study of the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

For this compound, chlorine KIE studies could be employed to probe the transition state of reactions involving the cleavage of the C-Cl bond, such as in nucleophilic substitution or elimination reactions. By comparing the reaction rates of molecules containing ³⁵Cl versus those containing ³⁷Cl, one can determine the extent to which the C-Cl bond is broken in the rate-determining step of the reaction.

For example, a study on the dehalogenation of 1-chlorobutane found a chlorine KIE of 1.0066 ± 0.0004. nih.gov This value, approaching the intrinsic isotope effect, suggests that the C-Cl bond cleavage is significantly advanced in the transition state. nih.gov Similar studies on this compound could provide crucial insights into its reactivity and the mechanisms by which it undergoes transformation.

Sample Preparation and Derivatization Strategies for Analysis

The analysis of polar compounds like this compound, particularly from complex matrices such as biological fluids, often necessitates specific sample preparation and derivatization strategies. biosyn.comcreative-proteomics.com These steps are crucial to remove interfering substances and to modify the analyte to make it compatible with analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.comsigmaaldrich.com

Sample Preparation:

Protein Removal: For biological samples, proteins can interfere with analysis and must be removed. This is commonly achieved through acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration. creative-proteomics.com

Extraction: Solid-phase extraction (SPE) using a cation exchange resin can be employed to isolate the positively charged amine from a complex mixture. The compound is retained on the resin while neutral and anionic components are washed away. google.com

Derivatization Strategies: Derivatization is often required to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophore/fluorophore for UV or fluorescence detection in HPLC. sigmaaldrich.comnih.govthermofisher.com

For GC Analysis:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group to form a less polar, more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.comthermofisher.com

Acylation: Alkyl chloroformates or acid anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) react with the amine to form stable, volatile amide derivatives that are well-suited for GC-MS analysis. mdpi.combohrium.comnih.gov

For HPLC Analysis:

Labeling with Fluorophores/Chromophores: To enhance detection, various reagents can be used. o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are common for derivatizing primary amines to yield highly fluorescent products. thermofisher.com Dansyl chloride is another classic reagent that produces stable, fluorescent derivatives. nih.gov

Table 4: Common Derivatization Reagents for the Analysis of Amines

| Reagent | Abbreviation | Analytical Technique | Advantage |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC | Forms volatile TMS derivatives with volatile by-products. thermofisher.com |

| Propyl Chloroformate | - | GC-MS | Allows for derivatization directly in aqueous samples. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | HPLC | Forms stable, highly fluorescent derivatives. thermofisher.comnih.gov |

| o-Phthalaldehyde | OPA | HPLC | Rapid reaction to form fluorescent derivatives. thermofisher.com |

| Dansyl Chloride | - | HPLC | Forms stable derivatives with good fluorescent properties. nih.gov |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | HPLC | Forms a derivative with strong UV-Vis absorbance. nih.govmdpi.com |

Derivatives and Analogues of 1 Amino 2 Chlorobutane Hydrochloride

Synthesis of Substituted 1-Amino-2-chlorobutane Derivatives

The synthesis of substituted derivatives of 1-amino-2-chlorobutane hydrochloride can be achieved by targeting its primary functional groups: the amino group and the chlorine atom. The primary amine is a nucleophilic site, readily undergoing reactions such as alkylation and acylation to form a variety of N-substituted derivatives.

For instance, the reaction of the primary amine with alkyl halides can yield secondary and tertiary amines. Similarly, acylation with acyl chlorides or anhydrides produces amide derivatives. These reactions are fundamental in modifying the compound's structure. While specific examples for 1-amino-2-chlorobutane are not extensively documented in readily available literature, the reactivity is analogous to other primary amines.

Another approach involves the modification of the carbon skeleton prior to the introduction of the amine and chlorine. For example, derivatives of cyclobutanones can serve as precursors. Weakly nucleophilic nitrogen derivatives, including carbamates, amides, and sulfonamides, have been reacted with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) under acidic conditions to create various substituted 2-aminocyclobutanone derivatives. luc.edu These intermediates could potentially be converted to substituted 1-amino-2-chlorobutane analogues through ring-opening and subsequent functional group manipulations.

Table 1: Potential N-Substituted Derivatives via Standard Amination Reactions

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | Secondary/Tertiary Amine |

| Acyl Chloride (R-COCl) | N-Acylation | Amide |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylation | Sulfonamide |

Transformation into Other Functional Group Analogues

The functional groups of this compound, a primary amine and a secondary alkyl chloride, allow for its transformation into a variety of other analogues. The chlorine atom can be replaced through nucleophilic substitution reactions, while the amino group can be converted into other nitrogen-containing functionalities or be removed.

The secondary chloride can be substituted by various nucleophiles. For example, reaction with hydroxide (B78521) or alkoxide ions would yield the corresponding alcohol (1-amino-2-butanol) or ether analogues, respectively. The use of azide (B81097) nucleophiles would produce an azido (B1232118) derivative, which can be further reduced to a diamine.

The primary amino group is also a versatile handle for transformation. It can be converted into a hydroxyl group via diazotization followed by reaction with water. Furthermore, reactions common to primary amines, such as condensation with carbonyl compounds to form imines, are also applicable. These transformations allow for the synthesis of a diverse library of compounds starting from this compound. The principles of functional group interconversion are well-established in organic chemistry. ashp.orgdrishtiias.com

Table 2: Potential Functional Group Transformations

| Reagent/Condition | Functional Group Targeted | Resulting Functional Group | Product Analogue |

|---|---|---|---|

| NaOH (aq) | Chlorine | Hydroxyl (-OH) | 1-Amino-2-butanol |

| NaOR | Chlorine | Ether (-OR) | 1-Amino-2-alkoxybutane |

| NaN₃ | Chlorine | Azide (-N₃) | 1-Amino-2-azidobutane |

| NaCN | Chlorine | Nitrile (-CN) | 1-Amino-2-cyanobutane |

Cyclization Products and Heterocyclic Systems (e.g., pyrrolidines)

1-Amino-2-chlorobutane is a precursor for the synthesis of heterocyclic systems, most notably substituted pyrrolidines. The presence of an amino group and a leaving group (chloride) on the same molecule allows for intramolecular cyclization. Under basic conditions, the primary amine can act as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as an intramolecular aminocyclization, results in the formation of a five-membered ring.

This type of transformation is a common and efficient method for constructing cyclic amines. organic-chemistry.org The reaction typically proceeds by deprotonating the amine to increase its nucleophilicity, which then displaces the chloride to form the pyrrolidine (B122466) ring. The specific product in this case would be 3-ethylpyrrolidine. The efficiency of such cyclizations can be influenced by reaction conditions, including the choice of base and solvent. While this specific cyclization is a predicted outcome based on established chemical principles, detailed studies on 1-amino-2-chlorobutane itself are not prevalent. However, the general strategy of cyclizing haloamines is a cornerstone of heterocyclic synthesis. nih.gov

Chiral Resolution and Enantioselective Synthesis (e.g., related to dl-2-amino-1-butanol)

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. The separation of these enantiomers (chiral resolution) or their direct asymmetric synthesis is crucial for applications where stereochemistry is important, such as in pharmaceuticals.

A common strategy for obtaining enantiomerically pure forms of related compounds, like dl-2-amino-1-butanol, involves classical resolution using a chiral resolving agent. google.com For instance, dl-2-amino-1-butanol can be resolved by forming diastereomeric salts with L(+)-tartaric acid. google.comgoogle.com Due to differences in their physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by treating the salt with a base. google.com Given the structural similarity, this method is a viable approach for the resolution of 1-amino-2-chlorobutane or its derivatives.

Enantioselective synthesis offers a more direct route to a single enantiomer. This often involves the use of chiral catalysts or enzymes. For example, chiral amino alcohols can be synthesized with high enantioselectivity through the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. nih.gov Although this method produces an amino alcohol, the principles of asymmetric synthesis can be adapted to target related chiral amines. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another powerful technique. researchgate.net

Table 3: Chiral Resolution of dl-2-amino-1-butanol

| Resolving Agent | Technique | Separated Forms | Reference |

|---|

Preclinical Applications and Biological Activity in Vitro/in Vivo – Non Human

Role as a Synthetic Intermediate for Biologically Active Molecules (general class of chloroamine hydrochlorides)

Chloroamine hydrochlorides, including "1-Amino-2-chlorobutane hydrochloride," are prized in medicinal chemistry for their capacity to serve as scaffolds in the construction of diverse molecular architectures. enamine.net The presence of two distinct reactive centers allows for stepwise and controlled chemical modifications, paving the way for the synthesis of targeted, biologically active compounds. nih.gov

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals, largely due to their ability to engage in specific biological interactions. nih.govopenmedicinalchemistryjournal.com These ring systems are present in over 85% of all biologically active compounds and are key components of vitamins, hormones, and antibiotics. nih.gov The prevalence of these structures in top-selling drugs highlights their importance in modern drug discovery. nih.gov

Compounds like "this compound" serve as logical starting points for synthesizing various nitrogen-containing rings. The vicinal (adjacent) placement of the amino and chloro groups facilitates intramolecular cyclization reactions. For instance, under basic conditions, the primary amine can act as a nucleophile, displacing the adjacent chlorine atom to form a strained but synthetically useful aziridine (B145994) ring. This aziridine can then be opened by various nucleophiles to introduce additional functionality in a regio- and stereocontrolled manner. Furthermore, this chloroamine can be used in intermolecular reactions with other bifunctional molecules to construct larger heterocyclic systems such as piperazines or morpholines, which are common scaffolds in drug development. openmedicinalchemistryjournal.com The synthesis of these heterocyclic systems is a cornerstone of medicinal chemistry, with continuous development of new methodologies to improve efficiency and yield. mdpi.comorganic-chemistry.orgnih.gov

Beyond heterocycles, the dual functionality of "this compound" makes it a valuable building block for assembling complex acyclic and macrocyclic molecules. bccampus.ca The amino group provides a handle for peptide coupling reactions, acylation, or alkylation, while the chloro group can be substituted via nucleophilic displacement (SN2) reactions. nih.gov

This orthogonality allows for a modular synthetic approach. For example, the amino group can be protected, allowing for selective reaction at the chloro-substituted carbon. Following this transformation, the protecting group can be removed, revealing the amino group for a subsequent, different chemical reaction. This stepwise strategy is fundamental in the total synthesis of natural products and the creation of combinatorial libraries for high-throughput screening. The ability to introduce chirality at the two stereocenters of the butane (B89635) backbone further enhances its utility, providing access to enantiomerically pure complex molecules essential for studying biological systems. bccampus.ca

Investigations of Biological Activity in Non-Human Systems (e.g., cellular models, animal models, microbial studies)

While "this compound" itself is not typically studied for direct biological effects, the molecular classes it can help generate, such as acridones and phenoxazines, have been the subject of extensive preclinical investigation.

Numerous synthetic compounds containing chloro-functional groups or synthesized from chloro-containing precursors have been evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov These studies are crucial for identifying potential anticancer drug candidates. nih.gov For example, formazan (B1609692) derivatives containing a p-chloro substituent have been tested for their antiproliferative activity. dergipark.org.tr In one study, a formazan derivative with a p-chloro group (Compound CF) was evaluated against human lung (A-549) and prostate (PC-3) cancer cell lines. dergipark.org.tr While it showed cytotoxic effects, its counterpart with a p-fluoro group (Compound FF) demonstrated greater antiproliferative activity, particularly against the PC-3 cell line. dergipark.org.tr This highlights how halogen substitution can modulate cytotoxic potential.

The following table summarizes the cytotoxic activity of a representative chloro-substituted formazan compound.

| Compound ID | Cancer Cell Line | Assay Duration | IC₅₀ (µM) |

| Compound CF (p-chloro substituted) | A-549 (Lung) | 48 h | 97.06 |

| PC-3 (Prostate) | 48 h | 76.25 | |

| Cisplatin (B142131) (Reference Drug) | A-549 (Lung) | 48 h | 25.47 |

| Data sourced from DergiPark. dergipark.org.tr |

These results indicate that while chloro-containing compounds can possess cytotoxic activity, further structural optimization is often necessary to achieve potency comparable to established chemotherapeutic agents like cisplatin. dergipark.org.tr

Acridone (B373769) derivatives, a class of nitrogen-containing heterocycles, are known for their ability to interact with various biological targets, including enzymes. rsc.org Their planar structure allows them to intercalate with DNA and inhibit enzymes like topoisomerases. rsc.org Significant research has focused on their potential as kinase inhibitors, which are critical targets in cancer therapy. researchgate.net

For instance, various N-substituted acridone derivatives have been synthesized and tested for their ability to inhibit AKT kinase, a key enzyme in cell survival pathways. nih.gov Similarly, other acridone derivatives have shown potent inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme overexpressed in several cancers. acs.org Natural acridone alkaloids have also demonstrated inhibitory activity against multiple kinases, including DYRK1A and CLK1. rsc.org

The table below presents findings from enzyme inhibition assays with various acridone derivatives.

| Compound/Derivative Class | Target Enzyme | Finding/Potency (IC₅₀) |

| N¹⁰-substituted acridone-2-carboxamides | AKT Kinase | Compound 8f showed an IC₅₀ of 6.90 µM. nih.gov |

| Acridone-tryptophan derivatives | MARK4 | Derivatives 23a and 23b had binding constants of 6.3 x 10⁷ and 7.3 x 10⁸ M⁻¹, respectively. acs.org |

| Acrifoline (Acridone alkaloid) | DYRK1A | IC₅₀ of 0.075 µM. rsc.org |

| CLK1 | IC₅₀ of 0.17 µM. rsc.org | |

| Triazole derivatives of acridone | Acetylcholinesterase (AChE) | Compound 44g showed an IC₅₀ of 7.31 µM. rsc.org |

| Data sourced from various studies on acridone derivatives. rsc.orgnih.govacs.org |

Phenoxazines, another class of nitrogen-containing heterocycles, have demonstrated significant antimicrobial properties. nih.gov Their derivatives have been synthesized and tested against a range of bacterial and mycobacterial species. nih.govorientjchem.orgresearchgate.net For example, phenoxazines produced by the reaction of o-aminophenol derivatives with bovine hemoglobin showed dose-dependent inhibitory effects against several non-tuberculosis mycobacteria, including M. kansasii and M. marinum. nih.gov

In another study, a series of synthesized polycyclic phenoxazine (B87303) derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacteria. orientjchem.org Many of these compounds were active against Escherichia coli, Bacillus subtilis, and Candida albicans, with some showing activity comparable to the standard antibiotic ciprofloxacin. orientjchem.org

The antimicrobial activity of selected phenoxazine derivatives is summarized below.

| Compound/Derivative Class | Target Microorganism | Activity/MIC (µg/mL) |

| Polycyclic Phenoxazines (5c, 5d, 5i) | Streptococcus pneumoniae | Active |

| Polycyclic Phenoxazines (5h, 5i) | Pseudomonas aeruginosa | Active |

| General Polycyclic Phenoxazines | Escherichia coli | MIC values ranging from 20 to 80 |

| Bacillus subtilis | MIC values ranging from 20 to 80 | |

| Phx-1, Phx-2, Phx-3 | Mycobacterium intracellulare | Dose-dependent inhibition |

| Mycobacterium marinum | Dose-dependent inhibition | |

| Data sourced from studies on phenoxazine derivatives. nih.govorientjchem.org |

These findings underscore the potential of developing novel antibiotics based on the phenoxazine scaffold to combat infectious diseases. nih.gov

Mechanistic Investigations of Biological Interactions (e.g., DNA interaction with related compounds)

The interaction of small molecules with DNA is a cornerstone of pharmacology, with binding mechanisms primarily categorized as intercalation and groove binding, which are pivotal in the development of targeted therapeutics. nih.gov While direct studies on the DNA interaction of this compound are not extensively documented, the biological activity of structurally related aminoquinolines provides a valuable framework for understanding potential mechanisms.

In studies of aminoquinolines, the presence and position of amino and chloro groups significantly influence their interaction with biological targets. nih.gov For instance, a 7-chloro group in the 4-aminoquinoline (B48711) ring is a critical requirement for β-hematin inhibitory activity, a key mechanism in antimalarial action. nih.gov This suggests that the chloro-substituent in a molecule can be essential for its biological function. The basic amino side chain is also crucial for activity, facilitating drug accumulation within the parasite's food vacuole. nih.gov These findings underscore the principle that both the chloro and amino moieties can play distinct and vital roles in the biological interactions of a compound.

The interaction between a compound and DNA can be investigated through various experimental and computational methods, including UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking. nih.gov For metal complexes, which can include ligands with amino and chloro groups, interactions with DNA can lead to changes in the DNA structure, such as the formation of DNA adducts by cisplatin and its analogs, ultimately triggering apoptosis in cancer cells. nih.gov The binding affinity of these small molecules to DNA is a critical determinant of their therapeutic potential. nih.gov

| Functional Group | Role in Biological Interaction (based on Aminoquinolines) | Reference |

| 7-Chloro group | Essential for β-hematin inhibitory activity. | nih.gov |

| Basic Amino Side Chain | Required for drug accumulation in the parasite food vacuole. | nih.gov |

| 4-Aminoquinoline Nucleus | Responsible for complexing with Ferriprotoporphyrin IX (Fe(III)PPIX). | nih.gov |

Environmental Biodegradation Studies (e.g., microbial catabolism of 1-chlorobutane)